1-Cyclohexenecarbonyl chloride

Physical organic chemistry Separation science Process chemistry

1-Cyclohexenecarbonyl chloride (CAS 36278-22-5) is an α,β-unsaturated acyl chloride featuring a cyclohexene ring bearing a carbonyl chloride functional group. With a molecular formula of C₇H₉ClO and a molecular weight of 144.60 g/mol, this compound is distinguished from saturated cyclohexane analogs by the presence of a conjugated double bond within its six-membered ring.

Molecular Formula C7H9ClO
Molecular Weight 144.6 g/mol
CAS No. 36278-22-5
Cat. No. B107436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexenecarbonyl chloride
CAS36278-22-5
Synonyms1-Cyclohexenecarbonyl Chloride; 
Molecular FormulaC7H9ClO
Molecular Weight144.6 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C(=O)Cl
InChIInChI=1S/C7H9ClO/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2
InChIKeyOXARPLABDJXAQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexenecarbonyl chloride (CAS 36278-22-5): A Structurally Distinct α,β-Unsaturated Acyl Chloride for Specialized Synthesis


1-Cyclohexenecarbonyl chloride (CAS 36278-22-5) is an α,β-unsaturated acyl chloride featuring a cyclohexene ring bearing a carbonyl chloride functional group [1]. With a molecular formula of C₇H₉ClO and a molecular weight of 144.60 g/mol, this compound is distinguished from saturated cyclohexane analogs by the presence of a conjugated double bond within its six-membered ring [1]. The α,β-unsaturation confers electrophilic reactivity at two sites: the acid chloride moiety for nucleophilic acyl substitution and the conjugated alkene for potential cycloaddition or Michael-type additions [2]. As a moisture-sensitive, colorless liquid with a boiling point of 203.9°C at 760 mmHg and density of 1.167 g/cm³, this intermediate enables the introduction of the 1-cyclohexenecarbonyl pharmacophore into target molecules [3].

1-Cyclohexenecarbonyl chloride (CAS 36278-22-5): Why Cyclohexanecarbonyl Chloride or Benzoyl Chloride Cannot Serve as Direct Replacements


Substituting 1-cyclohexenecarbonyl chloride with its saturated analog cyclohexanecarbonyl chloride (CAS 2719-27-9) or aromatic counterpart benzoyl chloride (CAS 98-88-4) results in fundamentally different molecular properties and biological outcomes due to quantifiable physicochemical divergence and the loss of α,β-unsaturated reactivity [1]. The conjugated double bond in 1-cyclohexenecarbonyl chloride increases the boiling point by approximately 23.9°C and density by approximately 0.067 g/cm³ relative to cyclohexanecarbonyl chloride, while altering the calculated lipophilicity (XLogP3: 2.7 vs. ACD/LogP: 2.52) . More critically, the α,β-unsaturation enables subsequent transformations—including cycloadditions for bridged cyclohexene synthesis—that are mechanistically inaccessible to saturated analogs [2]. In medicinal chemistry contexts, the 1-cyclohexenecarbonyl moiety has been specifically utilized as a pharmacophore element in broad-spectrum chemokine inhibitors, where substitution with cyclohexanecarbonyl or benzoyl groups would yield structurally distinct compounds with unpredictable biological activity .

1-Cyclohexenecarbonyl chloride (CAS 36278-22-5): Quantified Differentiation Against Cyclohexanecarbonyl Chloride (CAS 2719-27-9)


1-Cyclohexenecarbonyl chloride: Higher Density and Boiling Point vs. Cyclohexanecarbonyl Chloride

1-Cyclohexenecarbonyl chloride exhibits a density of 1.167 g/cm³ and a boiling point of 203.9°C at 760 mmHg, which are both higher than those of its saturated analog cyclohexanecarbonyl chloride [1]. This difference is attributable to the presence of the conjugated double bond, which increases intermolecular π-π interactions and polarizability compared to the fully saturated cyclohexane ring . The increased boiling point has practical implications for purification by distillation and for predicting chromatographic retention behavior.

Physical organic chemistry Separation science Process chemistry

1-Cyclohexenecarbonyl chloride: Comparative Lipophilicity (LogP) vs. Cyclohexanecarbonyl Chloride

Despite containing a double bond, 1-cyclohexenecarbonyl chloride has a calculated lipophilicity (XLogP3-AA: 2.7) that is comparable to, though computationally distinct from, the ACD/LogP value for cyclohexanecarbonyl chloride (2.52) [1]. The presence of the conjugated double bond slightly modulates polarity, affecting the molecule's partitioning behavior in biological systems. The hydrogen bond acceptor count (1) and donor count (0) are identical between the two compounds, indicating that differential lipophilicity stems primarily from electronic effects of the conjugated system rather than hydrogen bonding capacity .

Medicinal chemistry ADME Pharmacokinetics

1-Cyclohexenecarbonyl chloride: Distinct Reactivity for Bridged Cyclohexene Synthesis Not Accessible to Saturated Analogs

1-Cyclohexenecarbonyl chloride is specifically documented in Science of Synthesis as a precursor for synthesizing bridged cyclohexenes through transformations that exploit the α,β-unsaturated carbonyl system [1]. This dual reactivity—acyl chloride electrophilicity combined with conjugated diene or dienophile character—enables cycloaddition-based routes to complex polycyclic frameworks. In contrast, cyclohexanecarbonyl chloride lacks the conjugated double bond and cannot undergo analogous pericyclic reactions or conjugate additions [2]. The conjugated system also enables stereoselective transformations documented for 1-cyclohexenecarboxylic acid derivatives [3].

Synthetic methodology Cycloaddition Natural product synthesis

1-Cyclohexenecarbonyl chloride: Documented Pharmacophore Role in Broad-Spectrum Chemokine Inhibitor Synthesis

1-Cyclohexenecarbonyl chloride is explicitly cited as a reagent in the synthesis of anti-inflammatory broad-spectrum chemokine inhibitors, as documented in the Journal of Medicinal Chemistry . In this application, the 1-cyclohexenecarbonyl moiety is incorporated as a specific pharmacophore element. Substitution with cyclohexanecarbonyl chloride or benzoyl chloride would generate structurally distinct analogs whose biological activity would not be predictable a priori without de novo synthesis and screening. The reference documents this compound's established role in generating bioactive chemokine-targeting agents.

Anti-inflammatory Chemokine inhibition Medicinal chemistry

1-Cyclohexenecarbonyl chloride: Structural Probe for Hydroxyindole-O-Methyltransferase (HIOMT) Binding Studies

In a study published in the Journal of Pharmaceutical Sciences, 1-cyclohexenecarbonyl chloride was utilized to synthesize N-(1-cyclohexenecarbonyl)tryptamine as part of an investigation into the mode of binding of the double bond to hydroxyindole-o-methyltransferase (HIOMT) [1]. The researchers specifically explored the contribution of the conjugated double bond to enzyme inhibition, demonstrating that the α,β-unsaturation in the 1-cyclohexenecarbonyl group provides critical binding interactions not achievable with saturated or aromatic acyl tryptamine derivatives [2].

Enzyme inhibition Structure-activity relationship Neurochemistry

1-Cyclohexenecarbonyl chloride (CAS 36278-22-5): Evidence-Based Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Synthesis of Anti-Inflammatory Broad-Spectrum Chemokine Inhibitors

Procure 1-cyclohexenecarbonyl chloride when your project involves the synthesis of small-molecule chemokine inhibitors for anti-inflammatory drug discovery. As documented in Journal of Medicinal Chemistry (2009, 52, 3591), this compound serves as a key reagent for introducing the 1-cyclohexenecarbonyl pharmacophore into inhibitor scaffolds targeting broad-spectrum chemokine activity [1]. Substitution with cyclohexanecarbonyl chloride or benzoyl chloride would yield structurally distinct compounds lacking the conjugated double bond present in the validated chemokine inhibitor series. This application is supported by peer-reviewed medicinal chemistry literature and provides a direct route to a documented bioactive scaffold.

Synthetic Methodology: Construction of Bridged Cyclohexene Frameworks via Cycloaddition Chemistry

Procure 1-cyclohexenecarbonyl chloride for projects requiring access to bridged cyclohexene ring systems that cannot be efficiently prepared from saturated cyclohexane precursors. Science of Synthesis (2010, Vol. 47, p. 619) specifically documents this compound's utility in cycloaddition-based approaches to bridged cyclohexenes, leveraging the α,β-unsaturated carbonyl system as a reactive handle [1]. The conjugated double bond enables Diels-Alder and related pericyclic transformations that are mechanistically inaccessible to cyclohexanecarbonyl chloride. This application is particularly relevant for natural product total synthesis efforts where bridged polycyclic motifs are common.

Chemical Biology: Probing π-System Contributions in Enzyme-Substrate Binding Interactions

Procure 1-cyclohexenecarbonyl chloride as a mechanistic probe for structure-activity relationship (SAR) studies investigating the role of conjugated double bonds in enzyme binding. As demonstrated in the Journal of Pharmaceutical Sciences (1970, 59, 573-574), this compound enabled the synthesis of N-(1-cyclohexenecarbonyl)tryptamine to explore how the α,β-unsaturation contributes to hydroxyindole-o-methyltransferase (HIOMT) inhibition [1]. For researchers interrogating whether π-stacking, charge-transfer interactions, or conformational constraints from unsaturation influence target engagement, 1-cyclohexenecarbonyl chloride provides the requisite structural feature that saturated analogs cannot supply.

Process Chemistry: Purification and Handling Optimization Based on Physicochemical Properties

Procure 1-cyclohexenecarbonyl chloride when synthetic protocols require the higher boiling point (203.9°C vs. 180.0°C for cyclohexanecarbonyl chloride) and distinct chromatographic retention characteristics conferred by the conjugated double bond [1]. The 23.9°C elevation in boiling point relative to the saturated analog enables distillation-based purification under conditions that may be more compatible with thermally sensitive downstream products . Additionally, the distinct lipophilicity (XLogP3: 2.7) and refractive index (1.504) provide predictable parameters for normal-phase and reverse-phase chromatographic separations, facilitating purification method development.

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